Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate
Description
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (CAS 743-91-9) is a Schiff base derivative with the molecular formula C₂₀H₁₇NO₃ and a molecular weight of 319.35 g/mol . Its structure comprises a benzoate ester core linked via a methylene amino (-CH=N-) bridge to a 2-hydroxynaphthalene moiety.
Key physicochemical properties include:
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-24-20(23)15-7-10-16(11-8-15)21-13-18-17-6-4-3-5-14(17)9-12-19(18)22/h3-13,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWAKPGLKRKXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743-91-9 | |
| Record name | 4-(ETHOXYCARBONYL)-N-(2-HYDROXY-1-NAPHTHYLMETHYLENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and ethyl 4-aminobenzoate . The reaction is carried out in an ethanol solution under reflux conditions for about 2 hours. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, the aromatic systems enable the compound to intercalate into DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate (CAS 57834-33-0)
Molecular formula: C₁₈H₁₉N₂O₂ Molecular weight: 295.36 g/mol Structural differences: The hydroxynaphthalene group in the target compound is replaced with a methyl(phenyl)amino group. Implications:
- The methyl(phenyl)amino group introduces steric bulk, which may hinder coordination with metal ions compared to the planar naphthalene system.
Ethyl 4-{[(ethyl-phenylamino)-methylene]amino}-benzoate (Entry e152, )
Molecular formula: C₁₈H₁₉N₂O₂ Molecular weight: 296.37 g/mol Structural differences: Features an ethyl-phenylamino substituent instead of the hydroxynaphthalene group. Implications:
- The ethyl-phenylamino group is electron-rich due to the lone pair on nitrogen, enhancing nucleophilicity at the imine site.
- Reduced molecular weight (296.37 vs. 319.35 g/mol) suggests lower density and possibly higher solubility in non-polar solvents compared to the target compound.
Ethyl 4-(dimethylamino)benzoate ()
Molecular formula: C₁₁H₁₅NO₂ Molecular weight: 193.24 g/mol Structural differences: Lacks the imine bridge and hydroxynaphthalene group, instead possessing a dimethylamino substituent on the benzoate core. Functional comparison:
- In resin systems, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity (degree of conversion = ~70%) compared to methacrylate-based amines .
- The target compound’s hydroxynaphthalene-imine structure may offer superior thermal stability due to extended aromaticity.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate, a Schiff base compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with ethyl 4-amino benzoate. The product is characterized using several analytical techniques:
- FT-IR Spectroscopy : Used to identify functional groups.
- NMR Spectroscopy : Provides information on the molecular structure.
- X-ray Crystallography : Determines the crystal structure and molecular geometry.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| FT-IR | Identify functional groups |
| NMR | Determine molecular structure |
| X-ray Crystallography | Analyze crystal structure |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 30 µg/mL |
Case Study : A study conducted by Salman et al. (2017) demonstrated that the compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. In vitro studies indicate that it can induce apoptosis in various cancer cell lines.
Mechanism of Action :
- Cell Cycle Arrest : this compound has been shown to arrest the cell cycle at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress in cancer cells.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
Q & A
Basic: What are the established synthetic methodologies for Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via a Schiff base condensation reaction between ethyl-4-amino benzoate and 2-hydroxy-1-naphthaldehyde. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of amine to aldehyde in ethanol under reflux.
- Catalysis : Acidic (e.g., glacial acetic acid) or solvent-free conditions to accelerate imine formation.
- Temperature : Reflux at ~78°C for 4–6 hours optimizes yield (~75–85%) .
- Purification : Recrystallization from ethanol or column chromatography for high-purity crystals.
Critical Factors : Excess aldehyde or prolonged heating may lead to side products like hydrolyzed intermediates.
Basic: What spectroscopic and crystallographic techniques are employed to characterize this Schiff base compound?
Answer:
Spectroscopy :
- FT-IR : Confirms imine (C=N) stretch at ~1600–1620 cm⁻¹ and hydroxyl (O–H) at ~3400 cm⁻¹.
- UV-Vis : π→π* transitions in the naphthalene moiety (λmax ~350–400 nm).
- NMR : 1H/13C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and ester groups (δ 1.3–4.3 ppm) .
Crystallography : - Single-Crystal X-ray Diffraction (SC-XRD) : Solved using SHELX or OLEX2 software. Key metrics: bond lengths (C=N ~1.28 Å), dihedral angles between aromatic planes .
Advanced: How can density functional theory (DFT) calculations elucidate electronic properties and nonlinear optical behavior?
Answer:
DFT Workflow :
- Geometry Optimization : B3LYP/6-311+G(d,p) basis set to model ground-state structure.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~3.5 eV) correlates with charge transfer efficiency.
- Hyperpolarizability (β) : Predicts second-order nonlinear optical (NLO) response .
Validation : Experimental UV-Vis and NLO data (e.g., Z-scan) align with computed dipole moments and polarizabilities .
Advanced: What experimental methods quantify nonlinear refractive index (NRI) and optical limiting (OL) thresholds?
Answer:
- Z-scan Technique : Uses a CW laser (e.g., 532 nm) to measure NRI (n₂ ~10⁻⁸ cm²/W) via transmittance changes.
- Diffraction Ring Patterns (DRPs) : Laser-induced thermal lensing generates concentric rings; NRI derived from ring radius dynamics (~10⁻⁷ cm²/W) .
- OL Thresholds : Defined as the incident power reducing transmittance to 50%. Reported thresholds: 11 mW (ENB) vs. 16.5 mW (analogs) .
Table 1 : Optical Properties Comparison
| Method | NRI (cm²/W) | OL Threshold (mW) |
|---|---|---|
| Z-scan | 1.2×10⁻⁸ | 11 |
| DRPs | 3.5×10⁻⁷ | 16.5 |
Advanced: How do crystallographic refinement tools (SHELX, OLEX2) resolve structural ambiguities in Schiff base complexes?
Answer:
- SHELX Workflow :
- OLEX2 Visualization : Validates hydrogen bonds (e.g., O–H···N) and π-π stacking distances (~3.5 Å) .
Challenge : Disorder in ester or hydroxyl groups requires constrained refinement or split-site modeling.
Advanced: How to address contradictions in reported nonlinear optical (NLO) data between Z-scan and DRP methods?
Answer:
Root Causes :
- Laser Parameters : Z-scan uses focused beams, while DRPs rely on thermal diffusion timescales.
- Sample Concentration : Higher concentrations in DRPs may induce aggregation, altering NRI.
Resolution : - Cross-validate using multiple techniques (e.g., degenerate four-wave mixing).
- Normalize data to solvent effects (e.g., CS₂ as reference) .
Advanced: What strategies optimize selective functionalization of the Schiff base for targeted applications?
Answer:
- Site-Specific Modifications :
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) to lower HOMO-LUMO gap and boost β values .
Comparative Analysis: How does this compound’s UV absorption and stability compare to benzophenone derivatives?
Answer:
Key Advantages :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
